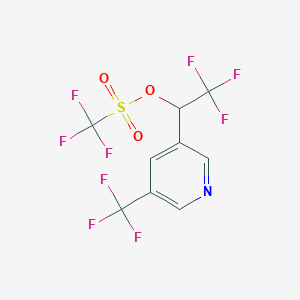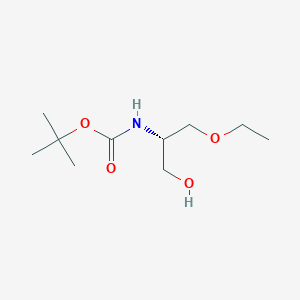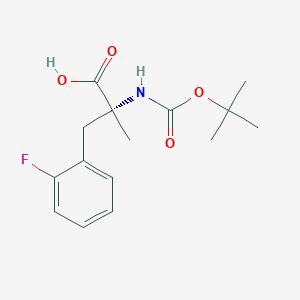
3-Bromo-2-(trifluoromethyl)pyridine-4-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(trifluoromethyl)pyridine-4-boronic acid (3-Br-2-TFMP-4-Boronic Acid) is a versatile boronic acid reagent that has been used in a variety of applications, including organic synthesis and medicinal chemistry. It is a highly reactive molecule that can be used to synthesize a range of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 3-Br-2-TFMP-4-Boronic Acid has been used in scientific research as a tool to study the mechanism of action of a variety of biological processes. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-Br-2-TFMP-4-Boronic Acid.
Aplicaciones Científicas De Investigación
3-Br-2-TFMP-4-Boronic Acid has been used in a variety of scientific research applications. It has been used as a tool to study the mechanism of action of a variety of biological processes, including enzyme-catalyzed reactions, protein-protein interactions, and signal transduction pathways. In addition, 3-Br-2-TFMP-4-Boronic Acid has been used to study the structure-activity relationships of small molecules, as well as to synthesize novel compounds for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 3-Br-2-TFMP-4-Boronic Acid is based on its ability to form covalent bonds with a variety of biological molecules. The boronic acid group of 3-Br-2-TFMP-4-Boronic Acid can form a reversible covalent bond with the hydroxyl group of proteins or carbohydrates. This covalent bond can be used to modulate the activity of enzymes, proteins, or other biological molecules.
Biochemical and Physiological Effects
3-Br-2-TFMP-4-Boronic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, modulate the activity of proteins, and modulate the activity of signal transduction pathways. In addition, 3-Br-2-TFMP-4-Boronic Acid has been shown to have anti-inflammatory and anti-cancer properties, as well as to have an inhibitory effect on the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Br-2-TFMP-4-Boronic Acid in lab experiments has several advantages. It is a highly reactive molecule that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 3-Br-2-TFMP-4-Boronic Acid can be used to study the mechanism of action of a variety of biological processes. However, there are some limitations to the use of 3-Br-2-TFMP-4-Boronic Acid in lab experiments. It is a highly reactive molecule that can be difficult to handle and store, and it can be toxic if not handled properly. In addition, it can be expensive to purchase, and it can be difficult to obtain in large quantities.
Direcciones Futuras
The use of 3-Br-2-TFMP-4-Boronic Acid in scientific research is a rapidly growing field, and there are a number of potential future directions for this compound. These include the development of new synthetic methods for the synthesis of 3-Br-2-TFMP-4-Boronic Acid, the development of new applications for this compound, and the exploration of its potential therapeutic applications. In addition, further research is needed to better understand the biochemical and physiological effects of 3-Br-2-TFMP-4-Boronic Acid, as well as its potential toxicity and side effects.
Métodos De Síntesis
3-Br-2-TFMP-4-Boronic Acid can be synthesized using a variety of methods. The most common synthesis method involves the reaction of 4-bromopyridine with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium carbonate. This reaction produces a mixture of 3-Br-2-TFMP-4-Boronic Acid and 4-bromo-2-(trifluoromethyl)pyridine (4-Br-2-TFMP). The mixture can be separated by column chromatography, and the desired compound can be isolated in pure form.
Propiedades
IUPAC Name |
[3-bromo-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-4-3(7(13)14)1-2-12-5(4)6(9,10)11/h1-2,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJXSJSZZFIFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)pyridine-4-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














